2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21ClN6OS and its molecular weight is 464.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- Novel Synthesis Techniques : A study by Arandkar and Vedula (2018) describes a one-pot, multicomponent synthesis method for triazolothiadiazine derivatives, including 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. This method offers advantages like high yield, purity, and shorter reaction times, proving essential for efficient drug development processes (Arandkar & Vedula, 2018).
Anticancer Potential
- Anticancer Activity : The same compound was also evaluated for its in vitro anticancer activity against various cancer cell lines, demonstrating significant effectiveness, particularly against renal cancer and leukemia cell lines. This highlights its potential as a lead compound in developing new anticancer therapies (Arandkar & Vedula, 2018).
Other Biological Activities
- Antiviral and Antitumoral Properties : Research by Jilloju et al. (2021) indicates that derivatives of this compound have shown promise in both antiviral and antitumoral activities, suggesting a broader spectrum of pharmacological applications. This underscores the versatility of this compound in addressing multiple health challenges (Jilloju et al., 2021).
Enzyme Inhibition
- Inhibitory Actions on Enzymes : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including this compound, and evaluated their inhibitory potential on Dipeptidyl peptidase-4, a key enzyme in diabetes management. This suggests its potential utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Computational Studies
- Molecular Structure Analysis : Studies involving the structural analysis, including density functional theory calculations and Hirshfeld surface analysis, have been conducted on similar compounds. Such studies are crucial for understanding the molecular interactions and stability of the compound, which are vital for its pharmaceutical applications (Sallam et al., 2021).
Mechanism of Action
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This binding could lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a triazole moiety have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine moiety in similar compounds has been associated with enhanced antimicrobial activity , which might suggest good bioavailability and distribution.
Result of Action
Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS/c24-18-8-6-17(7-9-18)20-10-11-21-25-26-23(30(21)27-20)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVQECVVGWGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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